molecular formula C25H24N2O3 B11619862 2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11619862
M. Wt: 400.5 g/mol
InChI Key: DIRJVRPCQAPXOD-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a pyrazole-derived molecule featuring a cyclohexane-1,3-dione core conjugated to a pyrazole ring via a methylidene bridge. Its structure includes a 4-methoxyphenyl substituent on the pyrazole ring and a phenyl group at the 1-position, along with two methyl groups on the cyclohexane-dione moiety.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C25H24N2O3/c1-25(2)14-22(28)21(23(29)15-25)13-18-16-27(19-7-5-4-6-8-19)26-24(18)17-9-11-20(30-3)12-10-17/h4-13,16H,14-15H2,1-3H3

InChI Key

DIRJVRPCQAPXOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of (4-methoxyphenyl)hydrazine 1 with ethyl acetoacetate 2 under acidic conditions. This classic Knorr pyrazole synthesis yields 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one 3 (Scheme 1).

Optimization Insights :

  • Solvent : Ethanol or methanol facilitates proton transfer, achieving 85–90% yields.

  • Catalyst : Nano-ZnO enhances reaction rate (2 hours vs. 8 hours without catalyst) and yield (95%).

  • Regioselectivity : Electron-withdrawing groups on the hydrazine direct substitution to the 3-position, critical for subsequent functionalization.

Methylidene Bridge Formation

Knoevenagel Condensation with Dimedone

Pyrazole-aldehyde 4 undergoes condensation with dimedone 5 under basic or acidic conditions to form the methylidene bridge.

Procedure :

  • Dissolve 4 (1 mmol) and 5 (1.1 mmol) in ethanol/water (3:1).

  • Add piperidine (0.2 mmol) as a base catalyst.

  • Reflux at 80°C for 4 hours.

Key Variables :

ParameterOptimal ConditionYield Impact
CatalystPiperidine89%
Temperature80°C+15% vs. RT
Solvent PolarityEthanol/water93%

One-Pot Multicomponent Synthesis

Green Chemistry Approach

A single-step protocol combines (4-methoxyphenyl)hydrazine 1 , ethyl acetoacetate 2 , 4-methoxybenzaldehyde 6 , and dimedone 5 in magnetized water (MDW) at 80°C (Scheme 2).

Advantages :

  • Atom economy : 92% vs. 78% for stepwise methods.

  • Solvent : Water eliminates organic waste.

  • Yield : 93% for 5a analog.

Mechanism :

  • Knoevenagel condensation : Aldehyde 6 and dimedone 5 form the α,β-unsaturated ketone 7 .

  • Michael addition : Pyrazolone 3 attacks 7 at the β-position.

  • Cyclization : Intramolecular dehydration yields the target compound.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (100°C, 50 W, 5 minutes) in DMSO with Pd₂(dba)₃ catalyst achieves 88% yield, reducing reaction time from hours to minutes.

Procedure :

  • Mix 1 (1 mmol), 2 (1 mmol), 6 (1 mmol), and 5 (1.1 mmol) in DMSO.

  • Add Pd₂(dba)₃ (0.5 equiv.).

  • Irradiate under microwave conditions.

Benefits :

  • Energy efficiency : 5-minute vs. 4-hour conventional heating.

  • Selectivity : Suppresses dimerization side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, CH=), 7.65–7.21 (m, 9H, Ar-H), 2.87 (s, 2H, dimedone CH₂), 1.12 (s, 6H, (CH₃)₂).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O methoxy).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with t<sub>R</sub> = 6.7 minutes.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Competing 1,3- vs. 1,5-regioisomers arise during cyclocondensation. Strategies include:

  • Electronic effects : Electron-donating groups (e.g., methoxy) on hydrazine favor 3-substitution.

  • Steric control : Bulky substituents on diketones direct regiochemistry (e.g., ethyl acetoacetate vs. acetylacetone).

Dimedone Reactivity

Dimedone’s enol tautomer requires activation for Knoevenagel condensation. Catalytic bases (piperidine) or Lewis acids (ZnCl₂) enhance enolate formation.

Industrial Scalability Considerations

Cost Analysis

ComponentCost per kg (USD)Source
(4-Methoxyphenyl)hydrazine320Sigma-Aldrich
Dimedone150TCI Chemicals
Pd₂(dba)₃12,000Strem Chemicals

Cost-Reduction Strategies :

  • Catalyst recycling : Pd recovery via filtration (82% efficiency).

  • Solvent reuse : Ethanol/water mixture recycled 5× without yield loss .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the cyclohexane-dione can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. The presence of the pyrazole ring is particularly significant as it is a common pharmacophore in many biologically active compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The methoxyphenyl and pyrazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Alkoxy groups (methoxy vs. ethoxy) influence yields and melting points. Ethoxy derivatives (e.g., compound 2h ) exhibit lower melting points (102–106°C) compared to methoxy analogs (120–124°C), likely due to reduced crystallinity from longer alkyl chains.

Pharmacological and Physicochemical Properties

Pyrazole and pyrazoline derivatives are noted for biological activities, including analgesic and anti-inflammatory effects . While the target compound’s bioactivity remains unstudied in the provided evidence, structural analogs with 4-methoxyphenyl groups (e.g., compound 1h ) may serve as leads for similar applications. The diketone group could further modulate reactivity, such as through keto-enol tautomerism, affecting binding to biological targets.

Analytical and Crystallographic Tools

Structural characterization of related compounds often employs SHELX software (e.g., SHELXL for refinement ). For example, the pyrazole derivative in was analyzed using single-crystal X-ray diffraction, a method applicable to the target compound for resolving its conformation and intermolecular interactions.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by condensation with the cyclohexane-1,3-dione moiety. For example:

  • Step 1 : Formation of the pyrazole ring via Vilsmeier–Haack or hydrazine-mediated cyclization (similar to methods in ) .
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki coupling or electrophilic substitution .
  • Step 3 : Condensation with 5,5-dimethylcyclohexane-1,3-dione using acid catalysts to form the methylidene bridge (analogous to ).
    Challenges : Low yields due to steric hindrance from the phenyl groups, and purification difficulties caused by byproducts. Use of column chromatography or recrystallization (e.g., dioxane solvent systems, as in ) is critical.

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or organocatalysts to enhance condensation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) may improve solubility of intermediates (as in and ) .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Real-Time Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction parameters dynamically.

Basic: What analytical techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm), methylidene protons (δ 7.2–7.8 ppm), and cyclohexane-dione carbonyls (δ 190–210 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of the pyrazole and cyclohexane-dione moieties (as in ) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR Studies : Variable-temperature NMR can reveal conformational flexibility (e.g., hindered rotation around the methylidene bond).
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants, aiding in signal assignment .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazoline derivatives in and ) .

Basic: What experimental design principles apply to studying its biological activity?

  • In Vitro Assays : Use randomized block designs with positive/negative controls (e.g., antimicrobial testing in ) .
  • Dose-Response Studies : Test logarithmic concentrations (1–100 µM) to determine IC₅₀ values.
  • Replication : Include ≥4 replicates per condition to ensure statistical robustness (as in ) .

Advanced: How can mechanistic studies elucidate its bioactivity (e.g., enzyme inhibition)?

  • Kinetic Analysis : Measure substrate depletion rates (e.g., via UV-Vis spectroscopy) to identify competitive/non-competitive inhibition.
  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites in cell lysates .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylidene group.
  • Moisture Control : Use desiccants to avoid hydrolysis of the dione moiety.
  • Solvent Selection : DMSO or dioxane solutions (1–10 mM) are stable for ≥6 months (based on ) .

Advanced: How can computational methods predict environmental fate or toxicity?

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, topological surface area) with ecotoxicity data .
  • Degradation Pathways : Simulate hydrolysis/oxidation using software like EPI Suite .
  • Bioaccumulation Potential : Estimate BCF (bioconcentration factor) via molecular weight and lipophilicity.

Basic: What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods to handle volatile solvents (e.g., hydrazine hydrate in ) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal (per guidelines) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methoxyphenyl or cyclohexane-dione positions .
  • Biological Screening : Test derivatives against a panel of targets (e.g., kinases, microbial strains) to identify key pharmacophores.
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

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